Kauran-16,17-diol

Descripción general

Descripción

El Kauran-16,17-diol es un compuesto diterpenoide natural con la fórmula molecular C20H34O2. Es conocido por sus significativas actividades biológicas, incluyendo propiedades antitumorales e inductoras de apoptosis. Este compuesto se deriva del esqueleto de kaurano, que es una estructura común en varias especies de plantas .

Aplicaciones Científicas De Investigación

El Kauran-16,17-diol tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como material de partida para la síntesis de otras moléculas complejas.

Mecanismo De Acción

El Kauran-16,17-diol ejerce sus efectos a través de varios objetivos moleculares y vías. Regula a la baja la proteína Bcl-2 al interrumpir el complejo de activación de la transcripción Ap-2α/Rb, lo que lleva a la regulación al alza de E2F1 en células MCF-7. Esta interrupción induce apoptosis en las células cancerosas . Además, inhibe la producción de óxido nítrico en macrófagos RAW 264.7 estimulados por LPS, lo que contribuye a sus propiedades antiinflamatorias .

Compuestos Similares:

- ent-Kauran-16β,17-diol

- ent-Kauran-17,19-diol

- ent-Kauran-16β,17,19-triol

- ent-Kauran-16β,17-dimetoxi-19-ácido oico

Comparación: El this compound es único debido a su patrón específico de hidroxilación en las posiciones 16 y 17. Esta característica estructural contribuye a sus distintas actividades biológicas, como sus potentes propiedades antitumorales e inductoras de apoptosis. En comparación, otros compuestos similares pueden tener diferentes patrones de hidroxilación o grupos funcionales adicionales, lo que lleva a variaciones en sus actividades biológicas y aplicaciones .

Análisis Bioquímico

Biochemical Properties

Kauran-16,17-diol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. It has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 17 μM . This inhibition is mediated through the down-regulation of Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex and inducing E2F1 up-regulation in MCF-7 cells . Additionally, this compound interacts with various signaling pathways involved in inflammation and apoptosis, making it a potential candidate for anti-inflammatory and anti-cancer therapies .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In macrophages, it inhibits the production of reactive oxygen and nitrogen species, thereby enhancing the antioxidant defense mechanisms of cells . In LPS-stimulated monocytes/macrophages, this compound blocks the NF-κB pathway, which is involved in the transcription of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . Furthermore, it promotes apoptosis in cancer cells by down-regulating Bcl-2 and up-regulating E2F1 . These cellular effects highlight the potential of this compound in modulating immune responses and inducing cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and signaling pathways. It down-regulates Bcl-2 by disrupting the Ap-2α/Rb transcription activating complex, leading to the up-regulation of E2F1 in MCF-7 cells . This disruption promotes apoptosis in cancer cells. Additionally, this compound inhibits the production of NO in LPS-stimulated RAW 264.7 macrophages by blocking the NF-κB pathway . These molecular interactions highlight the compound’s potential in modulating gene expression and enzyme activity to exert its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability when stored at 4°C, protected from light, and in solvent at -80°C for up to 6 months . Over time, this compound continues to inhibit NO production and promote apoptosis in various cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and antioxidant activities by inhibiting the production of reactive oxygen and nitrogen species . At higher doses, this compound may exhibit toxic or adverse effects, including potential cytotoxicity in non-cancerous cells . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to inflammation and apoptosis. It interacts with enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX), inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation . These interactions underscore the compound’s potential in regulating metabolic pathways to exert its therapeutic effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular membranes and transport proteins . These interactions facilitate the compound’s distribution to target sites where it can exert its therapeutic effects. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and efficacy in clinical applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and interacts with various organelles, including the mitochondria and endoplasmic reticulum . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell . The subcellular localization of this compound is essential for its role in modulating cellular processes and exerting its therapeutic effects.

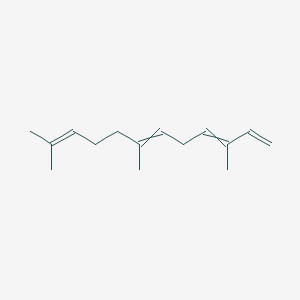

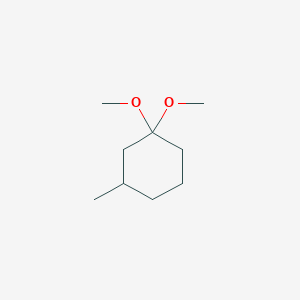

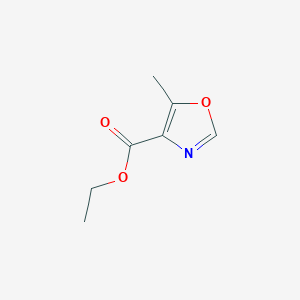

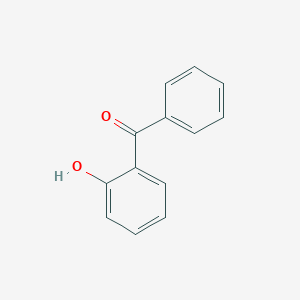

Métodos De Preparación

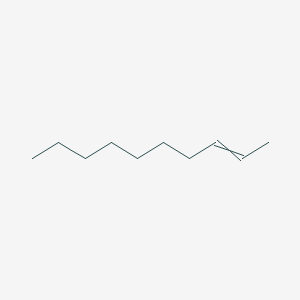

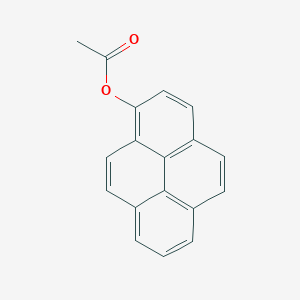

Rutas Sintéticas y Condiciones de Reacción: El Kauran-16,17-diol se puede sintetizar a través de varios métodos. Una ruta sintética común involucra el uso de etanamina, N-[(3,5-diclorofenil)metileno]-2,2-dietoxi- como material de partida . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de Producción Industrial: La producción industrial de this compound a menudo involucra la extracción del compuesto de fuentes naturales, como plantas pertenecientes a la familia Liliaceae. El proceso de extracción incluye extracción con solventes, purificación y cristalización para obtener el compuesto puro .

Análisis De Reacciones Químicas

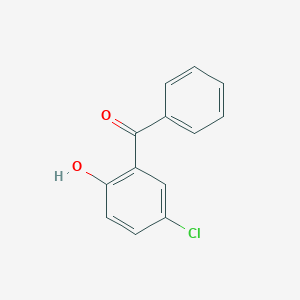

Tipos de Reacciones: El Kauran-16,17-diol experimenta diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede introducir grupos hidroxilo adicionales o convertir grupos hidroxilo en grupos carbonilo.

Reducción: Esta reacción puede reducir grupos carbonilo a grupos hidroxilo.

Sustitución: Esta reacción puede reemplazar grupos hidroxilo por otros grupos funcionales.

Reactivos y Condiciones Comunes:

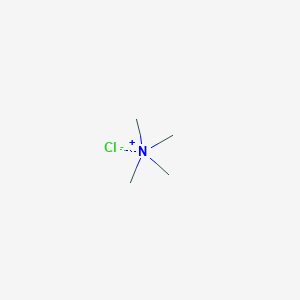

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y carbonilados de this compound .

Comparación Con Compuestos Similares

- ent-Kauran-16β,17-diol

- ent-Kauran-17,19-diol

- ent-Kauran-16β,17,19-triol

- ent-Kauran-16β,17-dimethoxy-19-oic acid

Comparison: Kauran-16,17-diol is unique due to its specific hydroxylation pattern at the 16 and 17 positions. This structural feature contributes to its distinct biological activities, such as its potent anti-tumoral and apoptosis-inducing properties. In comparison, other similar compounds may have different hydroxylation patterns or additional functional groups, leading to variations in their biological activities and applications .

Propiedades

IUPAC Name |

(1S,4R,9R,10R,13S,14R)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-17(2)8-4-9-18(3)15(17)7-10-19-11-14(5-6-16(18)19)20(22,12-19)13-21/h14-16,21-22H,4-13H2,1-3H3/t14-,15+,16-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYWCTWYVKIBSA-ZYLYKIMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CCC(C3)C(C4)(CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCCC([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@](C4)(CO)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16836-31-0 | |

| Record name | Kauran-16,17-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016836310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

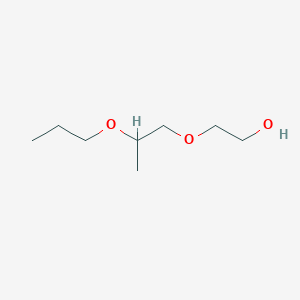

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)